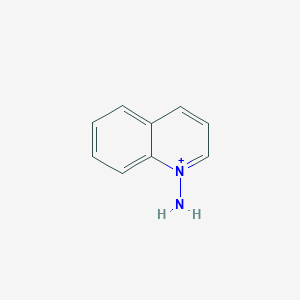

1-Aminoquinolin-1-ium

描述

Structure

3D Structure

属性

分子式 |

C9H9N2+ |

|---|---|

分子量 |

145.18 g/mol |

IUPAC 名称 |

quinolin-1-ium-1-amine |

InChI |

InChI=1S/C9H9N2/c10-11-7-3-5-8-4-1-2-6-9(8)11/h1-7H,10H2/q+1 |

InChI 键 |

XNJRVIPOYDUAMM-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C=CC=[N+]2N |

产品来源 |

United States |

Synthetic Methodologies and Strategies for 1 Aminoquinolin 1 Ium

Conventional and Optimized Synthetic Routes

Traditional methods for synthesizing quinolinium salts often involve multi-step sequences that allow for the careful construction and functionalization of the quinoline (B57606) ring system.

The direct amination of the quinoline nitrogen to form the 1-aminoquinolin-1-ium cation is a key transformation. One established method involves the use of chloramine (B81541) (NH₂Cl) to introduce the amino group directly onto the quinolinium scaffold. While specific procedures for this compound are not extensively detailed in readily available literature, analogous reactions with pyridine (B92270) derivatives serve as a reliable template. The synthesis typically begins with the quaternization of quinoline. For instance, reacting quinoline with methyl iodide can produce 1-methylquinolinium (B1204318) iodide. This intermediate can then undergo amination.

Another approach involves a two-step process of nitroso substitution followed by catalytic hydrogenation, a strategy inspired by isoquinoline (B145761) amination. The synthesis of related triazolo[1,5-a]quinolines has been achieved starting from 1-amino-2-cyanoquinolin-1-ium perchlorate. researchgate.net This salt is prepared and then reacted with N-formyl morpholine (B109124) in the presence of thionyl chloride to yield 2-cyano-1-((morpholinomethylene)amino)quinolin-1-ium perchlorate. researchgate.netresearchgate.netresearchgate.net Subsequent intramolecular cyclization with ammonia (B1221849) or benzylamine (B48309) leads to the formation of the triazoloquinoline system. researchgate.netresearchgate.net

The synthesis of aminoquinolinium salts can also be approached by comparing two primary strategies: amination followed by N-alkylation, or N-alkylation followed by amination. thieme-connect.de For certain substrates, initial amination via nucleophilic aromatic substitution (SNAr) on a chloro-substituted quinoline, followed by N-alkylation, proves to be a viable, albeit sometimes lower-yielding, route. thieme-connect.de Conversely, pre-alkylation to form the N-alkylated quinolinium salt activates the ring system, facilitating a more efficient subsequent SNAr reaction to introduce the amino group. thieme-connect.de For example, 4-chloroquinoline (B167314) can be N-methylated to form the corresponding salt, which then readily undergoes substitution with an amine. thieme-connect.de

The choice of counterion, such as perchlorate, is often dictated by the desired solubility and crystallinity of the final product. nih.gov Perchlorate salts are often prepared by treating the corresponding compound with perchloric acid. nih.gov

The synthesis of functionalized quinolinium analogs often necessitates multi-step reaction sequences. These strategies provide the flexibility to introduce a wide array of substituents onto the quinoline core. A common approach involves the construction of a substituted quinoline ring followed by quaternization and further functionalization. For instance, a five-step sequence has been developed for the synthesis of quinolone antibiotic analogs, which includes key steps like 1,4-conjugate addition-elimination, heterocycle synthesis, and nucleophilic aromatic substitution. worktribe.comresearchgate.net

The synthesis of complex quinolinium derivatives can also be achieved through cascade reactions. For example, a dearomative cycloaddition of quinolinium salts with sulfonyl azides can produce tetrahydroquinoline-embedded α-tertiary amine scaffolds. researchgate.net Another multi-step approach involves the Sonogashira coupling of a (hetero)arenecarbonyl chloride with a terminal alkyne, followed by a 1,3-dipolar cycloaddition with a quinolinium bromide to yield pyrroloquinoline derivatives. oup.comoup.com

The strategic order of reaction steps is crucial for optimizing the synthesis of aminoquinolinium salts. A comparative study on the synthesis of aminoquinolinium and aminoquinazolinium salts highlighted the importance of choosing between initial amination followed by N-alkylation or the reverse sequence. thieme-connect.de The efficiency of each pathway is highly dependent on the specific substrates and desired final products. thieme-connect.de

| Starting Material | Reagents | Product | Key Transformation |

| Quinoline | 1. Methyl iodide 2. Chloramine | 1-Amino-1-methylquinolin-1-ium salt | Quaternization followed by amination |

| 1-Amino-2-cyanoquinolin-1-ium perchlorate | 1. N-formyl morpholine, thionyl chloride 2. Ammonia or benzylamine | rsc.orgrsc.orgijsat.orgTriazolo[1,5-a]quinolines | Formation of an intermediate followed by intramolecular cyclization |

| 4-Chloroquinoline | 1. Amine 2. Alkylating agent | N-Alkyl-4-aminoquinolinium salt | Nucleophilic aromatic substitution followed by N-alkylation |

| 4-Chloroquinoline | 1. Alkylating agent 2. Amine | N-Alkyl-4-aminoquinolinium salt | N-alkylation followed by nucleophilic aromatic substitution |

| (Hetero)arenecarbonyl chloride, terminal alkyne, quinolinium bromide | PdCl₂(PPh₃)₂, CuI, ionic liquid | Pyrroloquinoline derivative | Sonogashira coupling followed by 1,3-dipolar cycloaddition |

Table 1: Examples of Multi-Step Syntheses of Quinolinium Analogs

Preparation of this compound Salts (e.g., Perchlorate)

Modern Synthetic Protocols

In recent years, there has been a significant shift towards the development of more sustainable and efficient synthetic methods. These modern protocols, including one-pot reactions, microwave-assisted synthesis, and ultrasonic techniques, offer numerous advantages over traditional approaches.

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools for the rapid construction of complex molecular architectures from simple starting materials in a single synthetic operation. rsc.orgrsc.org These reactions are characterized by high atom economy, reduced waste generation, and operational simplicity. rsc.orgrsc.org

Several MCRs have been successfully employed for the synthesis of quinoline and quinolinium derivatives. rsc.orgrsc.org For example, a one-pot, three-component reaction of anilines, aldehydes, and alkynes, catalyzed by bismuth(III) triflate, provides a straightforward route to a variety of quinolines under mild conditions. researchgate.net Similarly, a copper-catalyzed one-pot synthesis of quinazolinones has been developed, involving the in situ generation of an amine from ammonia. rsc.org

The synthesis of pyrrolo[1,2-a]quinoline (B3350903) derivatives has been achieved through a one-pot, three-component reaction of quinolines, 2-bromoacetophenones, and acetylenic dipolarophiles. researchgate.net Furthermore, multicomponent reactions involving arynes, quinolines, and aldehydes have been reported to produce benzoxazino quinoline derivatives. acs.org The synthesis of 1-aminoimidazo[5,1-a]isoquinolinium salts has also been accomplished via a pseudo-four-component condensation of isocyanides, isoquinoline, and an acid. nih.gov

| Reaction Type | Reactants | Catalyst/Conditions | Product |

| Three-component | Anilines, aldehydes, alkynes | Bi(OTf)₃ | Quinolines |

| Three-component | Quinolines, 2-bromoacetophenones, acetylenic dipolarophiles | 1,2-Epoxypropane | Pyrrolo[1,2-a]quinoline derivatives |

| Three-component | Arynes, quinolines, aldehydes | - | Benzoxazino quinoline derivatives |

| Pseudo-four-component | Isocyanides, isoquinoline, acid | - | 1-Aminoimidazo[5,1-a]isoquinolinium salts |

Table 2: Examples of One-Pot and Multicomponent Reactions for Quinolinium Derivatives

Microwave-assisted organic synthesis (MAOS) has gained significant traction as a green and efficient method for accelerating chemical reactions. ijsat.orgresearchgate.netbenthamdirect.com The use of microwave irradiation can lead to dramatic reductions in reaction times, increased yields, and improved product purity compared to conventional heating methods. ijsat.orgacs.org

A variety of quinoline and fused quinoline derivatives have been synthesized using microwave-assisted protocols. For instance, a one-pot, three-component synthesis of bioactive quinoline scaffolds was achieved by reacting 5,5-dimethylcyclohexane-1,3-dione, acetanilide, and substituted benzaldehydes under microwave irradiation. ijsat.org This method offers excellent yields in a very short reaction time. ijsat.org

Microwave irradiation has also been successfully applied to the synthesis of fused heterocyclic compounds, such as imidazo[1,2-a]quinolines and pyrimido[1,2-a]quinolines, through three-component domino reactions. acs.org Furthermore, the combination of multicomponent reactions and microwave assistance provides a powerful strategy for the rapid and efficient synthesis of diverse quinoline-based hybrids. acs.org

Ultrasonic irradiation has emerged as another effective technique for promoting chemical reactions, particularly in heterogeneous systems. tandfonline.com Sonication can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. tandfonline.com

The synthesis of quinolone and isoquinolone derivatives has been successfully achieved through the ultrasound-promoted oxidation of quinolinium and isoquinolinium salts. tandfonline.comtandfonline.com This method offers advantages such as shorter reaction times, easier work-up procedures, and good to quantitative yields. tandfonline.comtandfonline.com For example, the oxidation of quinolinium salts with potassium tert-butylate in tert-butanol (B103910) under ultrasonic irradiation proceeds efficiently. tandfonline.com

Ultrasound has also been utilized in cycloaddition reactions for the synthesis of fluorescent azasteroid derivatives from benzo[f]quinoline. nih.gov This approach leads to significantly higher yields and requires less solvent compared to classical heating methods. nih.gov Additionally, the ultrasonic-assisted synthesis of novel chloroquine (B1663885) and hydroxychloroquine (B89500) analogues has been reported, demonstrating the utility of this technique in preparing medicinally relevant compounds. mdpi.com

Green Chemistry Principles and Environmentally Benign Procedures in Synthesis

The integration of green chemistry principles into the synthesis of quinoline and quinolinium scaffolds aims to reduce waste, minimize energy consumption, and utilize less hazardous materials. researchgate.netresearchgate.net A significant focus has been on replacing traditional, often harsh, synthetic protocols with more environmentally benign alternatives. researchgate.net

Key green strategies include:

Use of Greener Solvents: Traditional syntheses often rely on organic solvents. Modern approaches prioritize the use of water, ethanol, or solvent-free conditions. researchgate.netresearchgate.net For instance, the Friedländer synthesis of quinolines has been successfully performed in water using SO3H-functionalized ionic liquids as recyclable catalysts. nih.gov

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times, often leading to higher yields and cleaner reactions compared to conventional heating. rsc.orgmdpi.com The Friedländer reaction, a classic method for quinoline synthesis, has been adapted to microwave conditions using a reusable solid acid catalyst, Nafion NR50, in ethanol. mdpi.com

One-Pot Reactions: Designing syntheses where multiple steps are performed in a single reaction vessel without isolating intermediates (one-pot synthesis) improves efficiency and reduces solvent waste. researchgate.netbenthamdirect.com Metal-free, one-pot procedures for synthesizing quinolinium salts using ambient air as a green oxidant have been developed, showcasing high atom economy. researchgate.netthieme-connect.com

Recyclable Catalysts: The development of heterogeneous or reusable catalysts is a cornerstone of green synthesis. nih.govrsc.org Fe3O4@SiO2 nanoparticles functionalized with sulfamic acid have been employed as a magnetically separable and reusable solid acid catalyst for quinoline synthesis. nih.gov Similarly, potassium dodecatungstocobaltate trihydrate has been used as a recyclable catalyst for the three-component synthesis of quinolines under microwave irradiation. rsc.org

Visible-light photocatalysis represents another eco-friendly strategy, utilizing light as a renewable energy source and often employing air as the terminal oxidant. researchgate.net For example, Eosin Y, an organic photocatalyst, has been used for the visible-light-mediated aerobic oxidation of N-alkylpyridinium salts to produce quinolones under mild and environmentally friendly conditions. researchgate.net

Table 1: Examples of Green Synthetic Approaches for Quinoline Derivatives

Catalytic Approaches in this compound Synthesis

Catalysis, particularly using transition metals, is central to modern organic synthesis and provides powerful tools for constructing the quinoline core and for its subsequent functionalization to form compounds like this compound. ias.ac.inias.ac.in

Transition metal-catalyzed methods have become dominant for synthesizing complex quinoline derivatives, offering advantages over traditional named reactions like the Skraup or Doebner-von Miller syntheses. ias.ac.inias.ac.inresearchgate.net These catalytic methods often proceed under milder conditions with greater functional group tolerance. mdpi.comias.ac.in

Metals such as palladium (Pd), copper (Cu), rhodium (Rh), cobalt (Co), and iridium (Ir) are frequently employed. mdpi.comias.ac.inresearchgate.net Their catalytic cycles typically involve processes like C-H bond activation, cross-coupling, and annulation (ring-forming) reactions. mdpi.comias.ac.in

Palladium (Pd): Palladium catalysts are widely used for cross-coupling reactions, such as the Sonogashira coupling, to construct quinoline motifs from precursors like benzimidoyl chlorides and 1,6-enynes. ias.ac.in

Copper (Cu): Copper catalysts are attractive due to their lower cost. ias.ac.in They can mediate the synthesis of quinolines via C-H activation pathways or through domino reactions. mdpi.comias.ac.in For example, a Cu(I)-catalyzed tandem cyclization of aminoalkynes with other alkynes produces tetrahydropyrrolo[1,2-a]quinolines. thieme-connect.com

Rhodium (Rh) and Cobalt (Co): Rhodium and cobalt catalysts are effective in C-H activation/annulation strategies. mdpi.comrsc.org Cobalt-catalyzed cyclization of acetophenones and anilines, or 2-aminoaryl alcohols with ketones, can produce a variety of quinoline structures under mild conditions. mdpi.comorganic-chemistry.org

Iridium (Ir): Iridium catalysts have been developed for the asymmetric hydrogenation of quinolinium salts to produce chiral tetrahydroquinolines, demonstrating their utility in creating stereochemically complex products. mdpi.com

These catalytic methods form the foundational quinoline or quinolinium ring, which is a necessary precursor for the synthesis of this compound.

The final step in forming this compound involves the creation of the N-amino bond, which constitutes a specific type of N-quaternization. While direct catalytic N-amination of a quinoline to yield this compound is a challenging transformation, related catalytic processes provide a basis for these strategies.

Palladium (Pd): Palladium catalysis is a cornerstone of C-N bond formation. diva-portal.orgcore.ac.uk Palladium(II)-catalyzed three-component reactions involving N-alkylquinolinium salts, anilines, and diazo compounds proceed through the formation of palladium-associated ammonium (B1175870) ylides. acs.org While this demonstrates Pd's role in activating quinolinium systems, direct N-amination is less common. A proposed mechanism for the synthesis of quaternary quinolinium salts from propylamine (B44156) derivatives involves a palladium-catalyzed cascade C-H activation followed by a Buchwald-Hartwig type aryl amination step. diva-portal.orgcore.ac.uk

Copper (Cu): Copper-catalyzed reactions are well-established for N-arylation and amination. The direct amination of N-heterocycles is an area of active research. For example, a copper-catalyzed annulation reaction of quinoline, diazo compounds, and alkenes proceeds through the in situ generation of quinolinium salts. researchgate.net This highlights copper's ability to mediate reactions involving quinolinium intermediates, which is relevant for subsequent functionalization.

Rhodium (Rh): Rhodium catalysts are primarily known for C-H functionalization but also play a role in reactions of quinolinium salts. rsc.orgd-nb.info For instance, rhodium catalysis can be used in reductive functionalization reactions of quinolinium salts, although this typically targets the carbon framework rather than the nitrogen atom. d-nb.info

The direct introduction of an amino group onto the quinoline nitrogen is often achieved through non-catalytic chemical methods, such as using chloramine or hydroxylamine-O-sulfonic acid. However, the development of specific transition metal catalytic systems for this direct N-amine functionalization remains a key research objective.

Transition Metal-Catalyzed Formation of Quinoline and Quinolinium Scaffolds

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives allows for the fine-tuning of the molecule's properties. This is achieved either by functionalizing the quinoline ring before N-amination or by reacting the pre-formed this compound salt.

Achieving regioselectivity—the ability to add a functional group to a specific position on the quinoline ring—is crucial for creating well-defined derivatives. Transition metal-catalyzed C-H functionalization is a powerful strategy for this purpose. mdpi.comnih.gov The inherent electronic properties of the quinoline ring, or the use of a directing group, can guide the catalyst to a specific carbon atom. mdpi.com

C2 and C4 Functionalization: The C2 and C4 positions of the quinolinium salt are electron-deficient and thus susceptible to nucleophilic attack. acs.org Palladium-catalyzed three-component reactions can introduce substituents at the C4 position of N-alkylquinolinium salts. acs.org

C8 Functionalization: The C8 position can be targeted using a directing group on the nitrogen atom. For example, rhodium-catalyzed C-8 allylation of quinoline N-oxide uses the N-oxide group to direct the catalyst. rsc.org

Metal-Free Approaches: Nondirected, one-pot procedures using acid catalysis can achieve ortho-functionalization of anilines, which are precursors to quinolines, providing a route to substituted scaffolds before the quinoline ring is even formed. nih.gov

These regioselective methods provide access to a wide array of substituted quinolines that can then be converted into the corresponding substituted this compound salts.

The this compound salt, like other quinolinium salts, is an activated species that can serve as a versatile intermediate for constructing more complex molecular architectures. thieme-connect.comresearchgate.net The positive charge on the nitrogen atom makes the heterocyclic ring an excellent electrophile and facilitates various cycloaddition and functionalization reactions. thieme-connect.comresearchgate.netthieme-connect.com

Cycloaddition Reactions: Quinolinium salts can react as 1,3-dipoles in the presence of a base, engaging in [3+2] cycloaddition reactions with electron-deficient alkenes or allenoates to form fused pyrrolo[1,2-a]quinoline systems. thieme-connect.comsemanticscholar.org

Reaction with Ylides: Quinolinium salts can be trapped by in-situ generated ylides (e.g., ammonium ylides from diazo compounds or sulfur ylides) to form polyfunctionalized dihydro- and tetrahydroquinoline derivatives or fused polycyclic systems. acs.orgmdpi.com

Multicomponent Reactions: The reactivity of quinolinium salts allows them to be used in multicomponent reactions, where three or more starting materials combine in a single operation. A palladium-catalyzed three-component reaction of quinolinium salts, aromatic amines, and diazo compounds yields bridged 1,3-benzodiazepine derivatives. thieme-connect.com

Dearomative Functionalization: Under reductive conditions or via photocycloaddition, quinolinium salts can undergo dearomative functionalization, where the aromaticity of the quinoline ring is broken to introduce multiple functional groups and create complex 3D structures. thieme-connect.comd-nb.infosemanticscholar.org

Table 2: Functionalization Reactions of Quinolinium Intermediates

Reaction Mechanisms and Pathways of 1 Aminoquinolin 1 Ium

Mechanistic Studies of Formation Reactions

The synthesis of 1-aminoquinolin-1-ium salts involves the direct introduction of an amino group to the nitrogen atom of the quinoline (B57606) ring, a process that can be achieved through several mechanistic pathways.

Several synthetic strategies have been developed for the N-amination of quinoline to yield this compound salts. These methods often involve the reaction of a nucleophilic aminating agent with the quinoline nitrogen.

One common approach is the direct amination using aminating agents like 1,1,1-trimethylhydrazinium (B8733633) iodide (TMHI). In the presence of a strong base such as potassium tert-butoxide (t-BuOK), TMHI serves as a source for the 'NH₂' group in a process known as vicarious nucleophilic substitution (VNS) of hydrogen. researchgate.net This reaction typically occurs in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). researchgate.net The amination of nitroquinolines, for instance, proceeds regioselectively, yielding ortho or para isomers relative to the nitro group in high yields. researchgate.net

Another pathway involves a two-step sequence:

Nitroso Substitution : Quinoline reacts with nitrous acid to form a 1-nitrosoquinolinium intermediate.

Catalytic Hydrogenation : The subsequent reduction of the nitroso group, often using a catalyst like Raney nickel, yields the this compound cation.

The table below summarizes key synthetic routes for related quinolinium salt formations.

| Reaction Type | Reagents | Key Features | Reference |

| Vicarious Nucleophilic Amination | 1,1,1-trimethylhydrazinium iodide (TMHI), t-BuOK, DMSO | Direct amination of nitroquinolines; high regioselectivity and yield. | researchgate.net |

| Direct Coupling | 4-chloroquinolines, various amines | Operates via Nucleophilic Aromatic Substitution (SNAr). frontiersin.org | frontiersin.org |

| Multi-component Condensation | Isocyanides, isoquinoline (B145761), acids | A pseudo-four-component reaction yielding related 1-aminoimidazo[5,1-a]isoquinolinium salts. nih.gov | nih.gov |

Iminium cations are crucial reactive intermediates in many organic reactions, including those involving quinolinium systems. wikipedia.org An iminium cation contains the general structure [R₂C=NR₂]⁺ and is typically formed by the condensation of a secondary amine with an aldehyde or ketone. wikipedia.org The C=N double bond in an iminium ion is shorter and stronger than in a neutral imine, indicating a higher rotational barrier. wikipedia.org

In the context of quinolinium chemistry, iminium intermediates can be generated from various precursors. For example, in certain annulation reactions, the enamine part of a 1,4-dihydroquinoline (B1252258) intermediate can be protonated to form an iminium species. thieme-connect.com This reactive intermediate then undergoes further intramolecular reactions, such as cyclization, to form complex bridged ring systems. thieme-connect.com

Other reactive intermediates also play a significant role.

Quinolinium Ylides : These are often generated in situ and can be trapped by quinolinium salts through 1,4-conjugate addition to produce 1,4-dihydroquinolines. thieme-connect.com

Copper Carbene Species : In copper-catalyzed reactions, the nucleophilic attack by quinoline on a copper carbene can generate a quinolinium intermediate, which then participates in cycloaddition reactions. thieme-connect.com

Reactive Methylene (B1212753) Species : The thermal decomposition of Mannich products derived from related quinolin-4(1H)-ones can generate reactive methylene intermediates, leading to the formation of bis- and tris-quinolinone derivatives. researchgate.net

Kinetic and thermodynamic studies of reactions involving quinolinium salts provide critical insights into their mechanisms. The oxidation of substrates by quinolinium dichromate (QDC), a related quinolinium salt, has been a subject of detailed kinetic analysis. acs.org

In the oxidation of L-glutamic acid by QDC in an acidic medium, the reaction was found to be first order with respect to both the oxidant (QDC) and the substrate. acs.org The rate of the reaction increases with higher concentrations of perchloric acid and greater ionic strength. acs.org The kinetic data, particularly the non-zero intercept in the Michaelis-Menten plot of 1/kobs versus 1/[substrate], provides evidence for the formation of a complex between the substrate and the chromium(VI) species of QDC before the rate-limiting step. acs.org

Thermodynamic parameters for such reactions can be evaluated from the effect of temperature on the reaction rate, lending further support to the proposed mechanisms. acs.org

The table below presents findings from a kinetic study on the oxidation of L-Arabinose by quinolinium chlorochromate (QCC), another related salt.

| Parameter | Value | Significance | Reference |

| Kinetic Order (QCC) | First-order | Rate is directly proportional to QCC concentration. | |

| Kinetic Order (L-Arabinose) | First-order | Rate is directly proportional to substrate concentration. | |

| Stoichiometry | 1:1 (L-Arabinose:QCC) | One mole of substrate reacts with one mole of oxidant. | |

| ΔG‡ (Gibbs Free Energy of Activation) | 72.1 kJ/mol | Indicates a highly associative transition state. |

Role of Iminium Cations and Other Reactive Intermediates in Reaction Mechanisms

Reactivity of the this compound Scaffold

The this compound cation possesses a unique reactivity profile due to the combination of an electrophilic quinolinium ring and a nucleophilic exocyclic amino group.

The defining characteristic of the quinolinium core is its electrophilicity. The positive charge on the nitrogen atom withdraws electron density from the aromatic ring system, making it susceptible to attack by nucleophiles. youtube.comkhanacademy.org This property is exploited in a wide range of synthetic transformations.

Electrophilic Character : Quinolinium salts act as potent electrophiles in various reactions. They readily undergo [3+2] cycloaddition reactions with electron-rich alkenes and alkynes, a pathway that is fundamental to constructing fused N-heterocyclic skeletons. thieme-connect.comresearchgate.net The reactivity can be tuned by substituents; electron-withdrawing groups like cyano or nitro functions on the quinoline ring enhance its electrophilicity and reactivity. researchgate.net The carbon at the 4-position is particularly susceptible to nucleophilic attack, a key step in SNAr reactions of 4-chloroquinolines. frontiersin.orgnih.gov

Nucleophilic Character : The 1-amino group (-NH₂) provides a site of nucleophilicity. While the primary reactivity of the scaffold is electrophilic, the amino group can participate in reactions. For instance, in related 2-aminoquinolin-4(1H)-ones, the amino group can be acylated or participate in condensation reactions. researchgate.net In the formation of triazolo[1,5-a]quinolines, a derivative of the 1-amino group acts as an internal nucleophile during the final cyclization step. researchgate.netresearchgate.net

The this compound scaffold serves as a valuable precursor for the synthesis of annulated (fused-ring) heterocyclic systems via intramolecular cyclization. These reactions leverage the inherent reactivity of the quinolinium core and appended functional groups.

A prominent example is the synthesis of nih.govresearchgate.nettriazolo[1,5-a]quinolines. This transformation begins with a suitably substituted precursor, such as 1-amino-2-cyanoquinolin-1-ium perchlorate. researchgate.netresearchgate.net This precursor is first reacted with N-formyl morpholine (B109124) to create an N'-substituted intermediate, 2-cyano-1-((morpholinomethylene)amino)quinolin-1-ium perchlorate. researchgate.netresearchgate.net The subsequent treatment of this intermediate with ammonia (B1221849) or benzylamine (B48309) triggers an intramolecular cyclization, where the newly formed side chain attacks the cyano group, leading to the formation of the fused triazole ring system. researchgate.netresearchgate.netresearchgate.net

Another example involves an intramolecular nucleophilic cyclization of an iminium intermediate. thieme-connect.com This process starts with a 1,4-dihydroquinoline, which is protonated to form a reactive iminium ion. The final step involves an intramolecular attack by an amino group onto the iminium carbon, resulting in the formation of a complex bridged heterocyclic product. thieme-connect.com

These cyclization strategies are powerful tools for building molecular complexity from relatively simple quinolinium salt precursors. nih.govmdpi.com

Rearrangement Reactions (e.g., Lossen Rearrangement, Skeletal Rearrangements)

Rearrangement reactions offer powerful methods for synthesizing and modifying quinoline scaffolds. In reactions related to the this compound structure, both classical named rearrangements and novel skeletal reorganizations are observed.

The Lossen rearrangement is a classic transformation that converts a hydroxamate ester into an isocyanate. unacademy.com This reaction is relevant to the synthesis of aminoquinolines. For instance, the Lossen rearrangement of hydroxamic acid derived from quinolinic acid proceeds regioselectively to yield 2-aminonicotinic acid. unacademy.com In a related process, heating quinolinecarboxylic hydroxamic acids in formamide (B127407) can produce 4-aminoquinoline (B48711) via an intermediate isocyanate. unacademy.com The isocyanate can then be further reacted with amines or water to form urea (B33335) derivatives. unacademy.com

Skeletal rearrangements provide alternative pathways to functionalized quinoline cores by altering the molecular framework. A notable example is the synthesis of 3-aminoquinolin-2(1H)-ones, which can be achieved through a skeletal editing process involving a cascade C–N bond formation and denitrogenation. nih.govresearchgate.net This method circumvents the limitations of traditional multi-step syntheses. nih.gov Another documented rearrangement involves the conversion of 1-phenyl-substituted pyrazolium (B1228807) salts into 4-aminoquinolines using a strong base, which proceeds through ring-opening and subsequent ring-closure. frontiersin.org In the broader context of quaternary ammonium (B1175870) salts, to which this compound belongs, the Stevens rearrangement is a known 1,2-rearrangement that occurs in the presence of a strong base, often competing with the Sommelet-Hauser rearrangement. wikipedia.orgwikipedia.org The Stevens rearrangement mechanism involves the formation of an ylide intermediate, followed by either a homolytic cleavage to a di-radical pair or the formation of a cation-anion pair, both within a solvent cage to explain the observed retention of configuration. wikipedia.org

Aza-Michael Addition and Related Transformations

The aza-Michael reaction, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental C-N bond-forming reaction. rsc.orgmdpi.com This transformation is crucial for synthesizing β-amino compounds, which are valuable intermediates. rsc.org The reaction can be catalyzed by various means, including copper complexes, and is applicable to aromatic aza-heterocycles. organic-chemistry.org

While direct examples involving this compound as the nucleophile are specific, the quinoline scaffold participates readily in such transformations. For instance, the related compound 2-aminoquinolin-4(1H)-one can act as both a C- and N-nucleophile, including in Michael additions. nih.gov The general mechanism of the organocatalytic aza-Michael reaction often involves the activation of an α,β-unsaturated aldehyde by a catalyst to form a reactive iminium salt, which is then attacked by the nitrogen nucleophile. rsc.org Primary amines can undergo successive additions to yield both mono- and di-adducts. researchgate.net

Table 1: Key Features of the Aza-Michael Reaction

| Feature | Description | Reference |

| Reaction Type | Conjugate (1,4-) addition of a nitrogen nucleophile to an electron-deficient alkene. | rsc.orgresearchgate.net |

| Nitrogen Nucleophiles | Amines, amides, carbamates, hydrazines, azides, and N-heterocycles. | rsc.org |

| Michael Acceptors | α,β-unsaturated esters, ketones, nitriles, and sulfones. | researchgate.net |

| Products | β-amino carbonyl derivatives, β-amino acids, and other functionalized amines. | rsc.org |

| Catalysis | Can be promoted by bases, acids, or metal catalysts (e.g., Copper). | mdpi.comorganic-chemistry.org |

Tandem Reaction Sequences

Tandem, or cascade, reactions involving N-aminoquinolinium salts provide efficient routes to complex heterocyclic systems in a single operation. A DBU-promoted [3+2] cyclization/retro-Mannich cascade reaction has been developed for N-aminoquinolinium derivatives reacting with para-quinone methides. researchgate.net This process involves a C=C double bond cleavage and tolerates a wide range of substituted N-aminoquinolinium salts, leading to rearranged products. researchgate.net

Other tandem processes are also used to construct quinoline frameworks. A palladium-catalyzed tandem conjugate addition/cyclization of in situ-generated β-(2-aminoaryl)-α,β-ynones with amines has been used to synthesize 2-aryl-4-dialkylaminoquinolines. frontiersin.org Similarly, one-pot tandem reactions promoted by systems like I2/CuO can be used to synthesize related fused heterocycles such as imidazo[1,2-a]pyridines through a sequence of intramolecular amination, oxidative dehydrogenation, and rearrangement. beilstein-journals.org

Influence of Structural Modifications on Reactivity

The chemical behavior of this compound is highly sensitive to structural modifications. Substituents on the quinoline ring can profoundly impact reaction outcomes, including selectivity and efficiency.

Substituent Effects on Reaction Selectivity and Efficiency

The electronic and steric properties of substituents on the quinolinium ring dictate the molecule's reactivity.

Electronic Effects: Electron-withdrawing groups on the quinolinium ion facilitate certain reactions. For example, in the Rh(I)-catalyzed annulation of dihydroquinolines, electron-withdrawing substituents at the C-5 position, such as a methyl ester, allow for regioselective addition and provide electronic stabilization to the adduct, leading to good yields. acs.org Conversely, electron-donating groups like 5-methyl or 7-methoxy can have a deactivating effect, resulting in lower product yields. acs.org In the oxidation of substituted benzaldehydes by quinolinium bromochromate, the reaction at the para-position is more susceptible to delocalized electronic effects, while ortho- and meta-positions show a greater dependence on field effects. researchgate.net

Steric Effects: The position of substituents can create steric hindrance that influences reaction pathways. The amino group at the 1-position of this compound creates a distinct steric environment compared to analogues like 8-aminoquinoline (B160924). In other reactions, ortho-substituents have been observed to cause steric acceleration. researchgate.net

Halogenation: The introduction of a halogen, such as iodine, can increase the molecular weight and enhance the stability of the compound in its solid state. Chloro-substitution at the R5 position of an 8-hydroxyquinoline (B1678124) core has been shown to increase both toxicity and selectivity in biological systems. nih.govacs.org

Table 2: Influence of Substituents on Reaction Yields in a Cu(II)-Catalyzed Synthesis of Imidazo[1,2-a]quinolines

| Entry | Substituent (R1) | Substituent (R2) | Yield (%) | Reference |

| 1 | H | H | 80 | beilstein-journals.org |

| 2 | H | 3-Me | 32 | beilstein-journals.org |

| 3 | H | 4-COOEt | 78 | beilstein-journals.org |

| 4 | H | 5-Br, 6-Me | 52 | beilstein-journals.org |

This table, adapted from a related synthesis, illustrates how different substituents on the reacting partners affect the final product yield, highlighting the sensitivity of the reaction to electronic and steric changes. beilstein-journals.org

Structure-Reactivity Relationships in Quinolinium Systems

The inherent structure of the quinolinium cation is the primary determinant of its reactivity. The positive charge on the nitrogen atom in the aromatic ring system significantly influences its electronic character, making it susceptible to nucleophilic attack and modifying the properties of its substituents.

Kinetic studies of oxidation reactions using quinolinium-based reagents, such as quinolinium dichromate and quinolinium bromochromate, have provided insight into these relationships. For example, the oxidation of cyclic ketones with quinolinium dichromate revealed a clear relationship between the ring size of the substrate and the reaction rate. asianpubs.orgresearchgate.net The oxidation of substituted benzaldehydes by quinolinium bromochromate indicated the presence of an electron-deficient reaction center in the rate-determining step, confirming the electrophilic nature of the oxidant. researchgate.net

In the context of biologically active quinolines, structure-activity relationships are critical. Studies on 8-hydroxyquinoline derivatives have shown that the pKa of the quinolinium nitrogen, which is modulated by substituents, correlates with biological activity. nih.govacs.org Furthermore, major structural changes, such as deleting the quinoline nitrogen or shifting its position relative to other functional groups, can dramatically reduce or eliminate biological effects like toxicity, underscoring the importance of the core quinolinium scaffold. nih.govacs.org

Computational and Theoretical Investigations of 1 Aminoquinolin 1 Ium

Computational chemistry provides powerful tools for understanding the intrinsic properties of molecular structures. For 1-Aminoquinolin-1-ium, theoretical studies are crucial for elucidating its electronic characteristics and interaction potentials, which govern its behavior in various chemical environments.

Electronic Structure and Bonding

The arrangement of electrons and the nature of chemical bonds within this compound are fundamental to its reactivity and stability. The presence of the quinolinium core, a cationic aromatic system, combined with an amino group, creates a unique electronic profile that has been the subject of detailed theoretical analysis.

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry for investigating the electronic structure of molecules. scirp.org It is widely used due to its efficiency and accuracy in evaluating molecular properties. scirp.org For quinoline (B57606) derivatives, DFT calculations, particularly using the B3LYP functional with basis sets like 6-311G(d) or 6-311++G(d,p), are employed to optimize molecular geometries and determine ground state energies. scirp.orgresearchgate.netresearchgate.net

These calculations confirm the planar structure of the quinoline ring system and provide precise data on bond lengths and angles. researchgate.net For this compound, the substitution of an amino group at the nitrogen atom results in a positive charge on that nitrogen, significantly influencing the electronic properties of the aromatic system. DFT methods are instrumental in modeling these effects and predicting the stability of the resulting cation. Computational studies on related pyrimethamine-based salts have also utilized the B3LYP/6-311+G(d,p) level of theory to perform analyses of frontier molecular orbitals, natural bond orbitals, and molecular electrostatic potential surfaces. researchgate.net

Frontier Molecular Orbital (FMO) theory is a critical application of molecular orbital theory for describing chemical reactivity. wikipedia.orgnumberanalytics.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgnumberanalytics.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's reactivity; a smaller gap generally implies higher reactivity and greater biological activity. mdpi.com

In quinolinium derivatives, the distribution of these frontier orbitals is heavily influenced by substituents. For instance, in a styryl quinolinium compound, the LUMO's electron density is distributed across the cationic quinolinium region, while the HOMO is concentrated on the anionic counter-ion, suggesting a pathway for electron transfer. mdpi.com The calculated energy gap for this derivative was a relatively low 1.87 eV, indicating significant chemical reactivity. mdpi.com In another example, a triazoloquinolinium derivative, the LUMO was found to be localized on the quinolinium moiety, while the HOMO involved both the quinolinium system and a phenyl substituent, confirming a charge-transfer character upon photoexcitation. kaust.edu.sa

These analyses provide valuable insights into the electronic behavior, stability, and optical features of quinolinium-based compounds. mdpi.com

Table 1: Representative Electronic Properties of Quinolinium Derivatives

| Compound/Derivative | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) | Key Finding | Reference |

|---|---|---|---|---|---|

| Styryl Quinolinium (SQ) | - | - | 1.87 | Small gap suggests high reactivity and biological activity. | mdpi.com |

| Triazoloquinolinium 2a | - | - | - | LUMO is localized on the quinolinium unit, indicating its electron-accepting nature. | kaust.edu.sa |

| 8-Hydroxy Quinolinium Benzoate | - | - | - | HOMO-LUMO analysis performed to understand non-linear optical properties. | ijmst.co |

The distribution of electron density within this compound is highly polarized due to the formal positive charge on the heterocyclic nitrogen atom. This makes the quinolinium ring an electrophilic entity. Computational methods like CNDO molecular orbital calculations can be used to determine the net pi-charge density on atoms within aromatic systems, which helps in understanding binding properties. nih.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Electronic Descriptors

Intermolecular and Intramolecular Interactions

The cationic nature and functional groups of this compound facilitate a variety of non-covalent interactions that are critical for its crystal packing and its association with other molecules.

Hydrogen bonds are highly directional interactions that play a dominant role in the supramolecular chemistry of ionic salts. nih.gov In the crystal structures of quinolinium salts, the protonated nitrogen and other hydrogen-bond donors form robust networks with suitable acceptors, such as anions or solvent molecules.

Table 2: Typical Hydrogen Bond Geometries in Quinolinium and Related Salts

| Interaction Type | Donor-Acceptor | D-H•••A Distance (Å) | D-H•••A Angle (°) | System Context | Reference |

|---|---|---|---|---|---|

| N-H•••O | N-H, O=C | ~2.7 - 2.9 | ~160 - 175 | Amino alcohol quinaldinates | nih.gov |

| O-H•••O | O-H, O=C | ~2.6 - 2.8 | ~170 | Amino alcohol quinaldinates | nih.gov |

| O-H•••X (X=Cl, Br, I) | O-H, X⁻ | ~3.0 - 3.5 | ~160 - 171 | Hydroxy-functionalized pyridinium (B92312) halides | d-nb.info |

| C-H•••O | C-H, O | ~3.2 - 3.5 | >120 | Quinoline-PAH conjugates | rsc.org |

The planar, electron-deficient quinolinium ring is ideally suited for participating in aromatic interactions. These non-covalent forces, including π-π stacking and C-H•••π interactions, are fundamental to the structure of many organic materials. rsc.orgresearchgate.net

π-π Stacking: This interaction occurs between the π-systems of aromatic rings. While a face-to-face "sandwich" orientation is often repulsive, more common arrangements are the parallel-displaced (staggered) or T-shaped (perpendicular) geometries, which are electrostatically attractive. wikipedia.org In quinoline-based metal complexes, π-π stacking of the quinoline units is a common feature, often leading to the formation of dimeric species or higher-dimensional networks. rsc.org The geometry of these interactions is defined by parameters such as the centroid-centroid distance and the shift distance between the rings. nih.gov

C-H•••π Interactions: These are considered weak hydrogen bonds where a C-H bond acts as the donor and a π-system serves as the acceptor. mdpi.com These interactions are ubiquitous in protein structures and organic crystals. nih.gov In quinoline derivatives, both aromatic C-H groups and C-H groups from alkyl substituents can interact with the π-face of an adjacent quinoline ring. rsc.org These interactions, along with π-π stacking, play a crucial role in stabilizing the three-dimensional crystal structure of quinolinium salts. researchgate.netrsc.org For example, in certain supramolecular assemblies, dimers formed by π-π stacking are further linked into larger architectures through C-H•••π interactions. rsc.org

Table 3: Geometries of π-Interactions in Quinoline Derivatives

| Interaction Type | Key Geometric Parameters | Typical Values | System Context | Reference |

|---|---|---|---|---|

| π•••π Stacking | Centroid-Centroid Distance | ~3.4 - 3.8 Å | Quinoline-based ligands and salts | nih.govrsc.org |

| Shift Distance | ~1.2 - 1.8 Å | Amino alcohol quinaldinates | nih.gov | |

| C-H•••π | Cdonor•••πcentroid Distance | < 3.5 Å | This compound | |

| H•••πcentroid Distance | ~2.5 - 2.9 Å | Quinoline-based ligands | rsc.org |

Quantitative Analysis of Interactions via Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties such as normalized contact distance (d_norm) onto the molecular surface, regions of significant intermolecular contact can be identified. For quinolinium-based structures, this analysis reveals the intricate network of non-covalent interactions that dictate their solid-state packing.

In a typical Hirshfeld surface analysis of a quinolinium salt, the d_norm map highlights interactions shorter than the van der Waals radii sum with red spots, contacts close to the van der Waals limit in white, and longer contacts in blue. nih.gov For compounds related to this compound, the analysis consistently shows that hydrogen bonds, particularly those involving the quinolinium cation and any counter-anions or solvent molecules, appear as prominent red regions, indicating strong interactions. researchgate.netmdpi.com

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative breakdown of these interactions. These plots summarize the distribution of (d_i, d_e) pairs, where d_i and d_e are the distances from the surface to the nearest nucleus inside and outside the surface, respectively. For quinolinium systems, the most significant contributions to the crystal packing are typically from H···H, O···H/H···O, and C···H/H···C contacts. nih.govresearchgate.net For instance, in a study of quinolinium dihydrogenphosphate, H···H contacts accounted for 35.1% of the surface, while O···H interactions, crucial for the hydrogen-bonding network, contributed 40%. researchgate.net

The table below illustrates a representative breakdown of intermolecular contacts for a quinolinium derivative, as determined by Hirshfeld surface analysis. While specific data for this compound is not available, these values provide a typical profile for this class of compounds.

| Interaction Type | Contribution (%) | Typical d_i, d_e Range (Å) |

|---|---|---|

| H···H | ~34-36 | 1.0 - 2.4 |

| O···H / H···O | ~20-40 | 1.0 - 2.2 |

| C···H / H···C | ~10-13 | 1.2 - 2.6 |

| C···C | ~5-10 | 1.4 - 2.8 |

| N···H / H···N | ~3-5 | 1.1 - 2.3 |

These analyses confirm that van der Waals forces and hydrogen bonding are the dominant forces in the crystal packing of quinolinium salts. nih.gov The characteristic "wings" in the fingerprint plots for H···H contacts and sharp "spikes" for hydrogen bonds provide a clear visual signature of the interaction landscape.

Atoms in Molecules (AIM) Theory and Natural Bond Orbital (NBO) Analysis of Interactions

The Quantum Theory of Atoms in Molecules (QTAIM), or AIM, provides a rigorous method for analyzing chemical bonding and intermolecular interactions based on the topology of the electron density (ρ(r)). wikipedia.orguni-rostock.de In this framework, the presence of a bond path between two atoms is a necessary condition for a bonding interaction. The properties at the bond critical point (BCP) along this path, such as the electron density (ρ(BCP)) and its Laplacian (∇²ρ(BCP)), reveal the nature of the interaction. For the hydrogen bonds and other non-covalent interactions prevalent in this compound systems, AIM analysis typically shows low ρ(BCP) values and positive ∇²ρ(BCP) values, characteristic of closed-shell interactions (i.e., non-covalent bonds). nih.gov

Natural Bond Orbital (NBO) analysis complements AIM by providing a donor-acceptor model for intermolecular interactions within a Lewis-like bonding framework. uni-muenchen.dewikipedia.orgnih.gov This method localizes the molecular wavefunction into orbitals that correspond to core electrons, lone pairs, and bonds. wikipedia.org Delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO signifies an interaction, and the stabilization energy (E(2)) associated with this delocalization can be calculated using second-order perturbation theory. uni-muenchen.de

For this compound, NBO analysis would be particularly insightful for quantifying the strength of hydrogen bonds. For example, the interaction between a lone pair (LP) on an anionic oxygen atom and an antibonding N-H orbital (σ*(N-H)) of the amino group would result in a significant E(2) value, indicating a strong hydrogen bond. Similarly, interactions involving the π-system of the quinolinium ring can be analyzed. The following table presents hypothetical but representative NBO analysis results for key interactions in a this compound salt.

| Donor NBO | Acceptor NBO | Interaction Type | E(2) (kcal/mol) |

|---|---|---|---|

| LP(O) of Anion | σ(N-H) of Amino Group | Hydrogen Bond | 15 - 30 |

| LP(O) of Anion | σ(C-H) of Quinolinium Ring | C-H···O Hydrogen Bond | 2 - 8 |

| π(C=C) of Quinolinium Ring | π(C=C) of Adjacent Ring | π-π Stacking | 1 - 5 |

| LP(N) of Amino Group | σ(C-N) of Quinolinium Ring | Intramolecular Charge Transfer | 5 - 12 |

NBO analysis, therefore, provides a quantitative measure of the delocalization effects that contribute to the stability of the molecule and its supramolecular assemblies. nih.gov

Symmetry-Adapted Perturbation Theory (SAPT) for Interaction Energy Decomposition

Symmetry-Adapted Perturbation Theory (SAPT) is a powerful quantum mechanical method for directly calculating and decomposing the interaction energy between molecules into physically meaningful components: electrostatics, exchange (or Pauli repulsion), induction (or polarization), and dispersion. wikipedia.orgchemrxiv.org Unlike supermolecular approaches, SAPT is inherently free of basis set superposition error (BSSE), providing a more accurate picture of the interaction energies. wikipedia.org

An application of SAPT to a dimer of this compound cations or its interaction with a counter-ion would provide a detailed understanding of the forces driving their association.

Electrostatics: This term describes the classical Coulombic interaction between the static charge distributions of the molecules. Given the formal positive charge on the this compound cation, this term would be strongly attractive when interacting with an anion and repulsive between two cations.

Exchange: This is a purely quantum mechanical, repulsive term arising from the Pauli exclusion principle, which prevents electrons of the same spin from occupying the same region of space. It is the primary source of steric repulsion.

Induction: This attractive term accounts for the polarization of one molecule by the electric field of the other. The charge on the this compound ion would induce a dipole in a neighboring molecule, leading to a stabilizing interaction.

Dispersion: This attractive, quantum mechanical term arises from the correlated fluctuations of electron clouds in the interacting molecules (London dispersion forces). For aromatic systems like quinolinium, dispersion is a critical component of stacking interactions.

A representative SAPT energy decomposition for the interaction between a this compound cation and a generic anion is shown in the table below.

| Energy Component | Typical Energy (kcal/mol) | Physical Origin |

|---|---|---|

| Electrostatics (E_elec) | -80 to -120 | Coulombic attraction/repulsion |

| Exchange (E_exch) | +60 to +100 | Pauli repulsion |

| Induction (E_ind) | -15 to -30 | Charge polarization |

| Dispersion (E_disp) | -10 to -25 | Correlated electron fluctuations |

| Total Interaction Energy | -45 to -75 | Sum of all components |

This decomposition highlights that the primary attractive force in an ionic pair involving this compound is electrostatics, with significant contributions from induction and dispersion, which are counteracted by the strong short-range exchange repulsion. chemrxiv.orgnih.gov

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into transient species like transition states that are often inaccessible experimentally. e3s-conferences.org

Transition State Calculations and Energy Profiles for Quinolinium Reactions

Transition state theory (TST) provides the framework for understanding reaction rates based on the properties of the transition state (TS), which is the saddle point on the potential energy surface connecting reactants and products. wikipedia.org Computational methods, particularly density functional theory (DFT), are widely used to locate transition state geometries and calculate their energies. e3s-conferences.org

For reactions involving the this compound cation, such as nucleophilic attack or functionalization of the amino group, transition state calculations can reveal the reaction pathway and determine the activation energy (Ea). This, in turn, allows for the prediction of reaction feasibility and selectivity. e3s-conferences.org For example, in a hypothetical nucleophilic addition to the C2 position of the quinolinium ring, computational modeling could compare different pathways, identify the lowest energy transition state, and provide its detailed geometry, including the lengths of the forming and breaking bonds. researchgate.netresearchgate.net

The energy profile for such a reaction would be constructed by calculating the relative energies of the reactants, transition state, any intermediates, and the products.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | This compound + Nucleophile | 0.0 |

| Transition State (TS) | Highest energy point on the reaction coordinate | +15 to +30 (Activation Energy) |

| Intermediate | A metastable species along the pathway (if any) | +5 to +15 |

| Products | Final state after nucleophilic addition | -10 to -20 (Reaction Energy) |

These calculations are crucial for understanding reaction mechanisms, rationalizing experimental outcomes, and designing new synthetic routes involving the this compound scaffold. e3s-conferences.org

Molecular Dynamics Simulations (Car-Parrinello MD, Path Integral MD) for Dynamic Processes

While static calculations provide information about specific points on the potential energy surface, molecular dynamics (MD) simulations offer a way to study the time evolution of a molecular system, including its conformational dynamics and interactions with its environment (e.g., solvent). nih.govmdpi.com

Classical MD: Using force fields derived from quantum mechanics or experimental data, classical MD can simulate large systems over long timescales (nanoseconds to microseconds), providing insights into processes like protein-ligand binding or self-assembly. For this compound, MD simulations could model its solvation shell structure and dynamics in water or other solvents. nih.govdoi.org

Ab Initio MD (AIMD): In AIMD methods like Car-Parrinello MD, the forces on the atoms are calculated "on the fly" using quantum mechanics (typically DFT). While computationally expensive, AIMD does not rely on pre-parameterized force fields and can accurately model reactions, proton transfer, and other processes involving changes in the electronic structure. An AIMD simulation of this compound in water could explicitly model the dynamics of hydrogen bonding between the amino group and water molecules.

Path Integral MD (PIMD): This method extends MD to include nuclear quantum effects, such as zero-point energy and tunneling. PIMD is particularly important for accurately describing systems with light nuclei, such as hydrogen. For this compound, PIMD simulations would be the most accurate way to model the dynamics of the protons in the N-H···O hydrogen bonds, which is crucial for understanding its spectroscopic and reactive properties.

Spectroscopic Interpretations via Theoretical Models

Theoretical calculations are essential for the accurate assignment and interpretation of experimental spectra. By simulating spectroscopic properties, researchers can establish a direct link between the observed signals and the underlying molecular structure and electronic properties. researchgate.netresearchgate.net

For this compound, DFT calculations are commonly employed to predict various spectroscopic data:

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is used to calculate ¹H and ¹³C NMR chemical shifts. researchgate.net Comparing the calculated shifts with experimental data helps to confirm the structure and assign the resonances. Theoretical calculations can also aid in understanding how factors like solvent or counter-ion interactions influence the chemical shifts.

Vibrational Spectroscopy (IR and Raman): By calculating the harmonic vibrational frequencies, a theoretical vibrational spectrum can be generated. researchgate.net These calculations are crucial for assigning the vibrational modes observed in experimental IR and Raman spectra, such as the N-H stretching frequencies of the amino group and the various ring breathing modes of the quinolinium core.

Electronic Spectroscopy (UV-Vis): Time-dependent DFT (TD-DFT) is the workhorse method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net For this compound, TD-DFT can identify the nature of the electronic transitions (e.g., π→π* or intramolecular charge transfer) that give rise to its characteristic absorption bands.

The table below summarizes the typical application of theoretical models to the spectroscopy of a molecule like this compound.

| Spectroscopic Technique | Theoretical Method | Calculated Property | Insight Gained |

|---|---|---|---|

| NMR | DFT (GIAO) | Chemical Shifts (δ) | Structural assignment, electronic environment of nuclei |

| IR/Raman | DFT (Harmonic Frequencies) | Vibrational Frequencies (cm⁻¹) | Assignment of functional groups and vibrational modes |

| UV-Vis | TD-DFT | Excitation Energies (λ_max) | Nature of electronic transitions, color, and photophysics |

These theoretical models provide an indispensable bridge between the quantum mechanical description of this compound and its experimentally observable properties. chemrxiv.org

NMR Chemical Shift Predictions and Correlations with Electronic Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for structure elucidation, and computational predictions of chemical shifts are highly valuable for interpreting experimental spectra. academie-sciences.fr For organic molecules like this compound, predicting ¹H and ¹³C NMR chemical shifts can be achieved through various methods, including empirical models and quantum chemical calculations. researchgate.net

Differences in chemical shifts are a direct consequence of the local electronic environment surrounding each nucleus. libretexts.org Protons and carbons in regions of high electron density are more shielded and resonate at higher fields (lower δ values), while those in electron-deficient environments are deshielded and appear at lower fields. libretexts.orgopenstax.org In this compound, the positive charge on the quinolinium nitrogen atom significantly influences the electronic distribution across the aromatic system.

Computational approaches, such as those based on Density Functional Theory (DFT), can model the electronic structure and predict chemical shifts with considerable accuracy. researchgate.net The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net By correlating the predicted chemical shifts with calculated electronic parameters like atomic charges, researchers can gain insights into the electronic effects at play within the molecule. For instance, the deshielding of protons on the quinolinium ring can be directly related to the electron-withdrawing effect of the positively charged nitrogen.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2 | - | 145.2 |

| C3 | 7.8 | 118.5 |

| C4 | 8.2 | 135.0 |

| C5 | 7.9 | 129.8 |

| C6 | 7.7 | 128.9 |

| C7 | 7.9 | 130.1 |

| C8 | 8.1 | 129.5 |

| C8a | - | 138.4 |

| C4a | - | 125.6 |

| N1-NH₂ | 7.5 (NH₂) | - |

Note: These are hypothetical values for illustrative purposes and would need to be calculated using appropriate computational software.

Vibrational Analysis (IR/Raman) for Functional Group Identification and Interaction Characterization

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. horiba.com Computational vibrational analysis, typically performed using DFT, is an indispensable tool for assigning experimental spectral bands and understanding intermolecular interactions. researchgate.netnepjol.info

For this compound, key vibrational modes include the N-H stretching of the amino group, C-H stretching of the aromatic ring, and various ring stretching and bending modes. The calculated vibrational frequencies and intensities can be compared with experimental IR and Raman spectra to confirm the molecular structure. researchgate.net

Furthermore, computational analysis can reveal the effects of intermolecular interactions, such as hydrogen bonding, on the vibrational spectrum. For example, the N-H stretching frequency of the amino group is sensitive to its involvement in hydrogen bonds, typically showing a shift to lower wavenumbers (redshift) upon hydrogen bond formation. spectroscopyonline.com Potential Energy Distribution (PED) analysis can be used to provide a detailed assignment of each vibrational mode. researchgate.net

Table 2: Key Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |

| ν(N-H) | 3450, 3350 | Asymmetric and symmetric stretching of the amino group |

| ν(C-H) | 3100 - 3000 | Aromatic C-H stretching |

| ν(C=C), ν(C=N) | 1620 - 1400 | Aromatic ring stretching |

| δ(N-H) | 1600 | Amino group scissoring |

| γ(C-H) | 900 - 700 | Out-of-plane C-H bending |

Note: These are representative frequency ranges. Actual calculated values will depend on the level of theory and basis set used.

UV-Vis and Excited State Studies (e.g., S1-T1 ISC Channel, Charge Transfer)

UV-Vis spectroscopy probes the electronic transitions within a molecule. scm.com Computational methods, particularly Time-Dependent Density Functional Theory (TD-DFT), are widely used to predict electronic absorption spectra and investigate the nature of excited states. researchgate.netscm.com

For this compound, the electronic transitions are expected to be of π → π* character, typical for aromatic systems. The substitution with an amino group and the positive charge on the quinolinium ring can lead to intramolecular charge transfer (ICT) characteristics in the excited state. nih.govresearchgate.net This means that upon photoexcitation, there is a redistribution of electron density from the amino group (donor) to the quinolinium ring (acceptor). researchgate.net

Theoretical studies can elucidate the nature of these charge transfer states and explore the potential energy surfaces of the excited states. nih.gov This includes investigating pathways for intersystem crossing (ISC) from the lowest singlet excited state (S₁) to the lowest triplet state (T₁), which is crucial for understanding photophysical processes like phosphorescence. The efficiency of the S₁-T₁ ISC channel can be influenced by factors such as spin-orbit coupling and the energy gap between the S₁ and T₁ states.

Computational analysis of the frontier molecular orbitals (HOMO and LUMO) provides insight into the electronic transitions. researchgate.net For an ICT process, the HOMO would be localized on the electron-donating moiety (amino group), while the LUMO would be on the electron-accepting part (quinolinium ring).

Table 3: Calculated Electronic Transition Properties for this compound

| Transition | Excitation Energy (eV) | Oscillator Strength (f) | Major Orbital Contribution |

| S₀ → S₁ | 3.10 | 0.15 | HOMO → LUMO |

| S₀ → S₂ | 3.55 | 0.28 | HOMO-1 → LUMO |

| S₀ → S₃ | 3.90 | 0.05 | HOMO → LUMO+1 |

Note: These values are hypothetical and serve as an illustration of data obtained from TD-DFT calculations.

Applications in Advanced Organic Transformations and Catalysis Involving 1 Aminoquinolin 1 Ium

Role as a Synthetic Precursor and Building Block

As a precursor, 1-aminoquinolin-1-ium and its derivatives are instrumental in constructing a diverse array of nitrogen-containing heterocyclic compounds. The inherent reactivity of the N-amino ylide, formed upon deprotonation, facilitates cycloaddition reactions, while the quinolinium core acts as a scaffold for annulation, leading to fused and polycyclic systems.

1,2,4-Triazolo[1,5-a]quinolines:

A prominent application of this compound derivatives is in the synthesis of researchgate.netrsc.orgtriazolo[1,5-a]quinolines. The reaction of 1,2-diaminoquinolinium tosylate, a readily accessible derivative, with various aliphatic or aromatic aldehydes provides a direct route to this fused tricyclic system. researchgate.netarkat-usa.org The process involves condensation and subsequent oxidative cyclization, often occurring in the presence of a base like potassium hydroxide (B78521) and aerial oxygen, to furnish the final products in good to excellent yields. arkat-usa.org This method is notable for its operational simplicity and broad substrate scope. arkat-usa.org

For instance, reacting 1,2-diaminoquinolinium tosylate with aldehydes in methanol (B129727) and aqueous potassium hydroxide at room temperature leads to the precipitation of the crystalline triazoloquinoline products. arkat-usa.org

| Aldehyde Reactant | Resulting 2-Substituent | Yield (%) |

|---|---|---|

| Acetaldehyde | Methyl | 85 |

| Benzaldehyde | Phenyl | 94 |

| 4-Chlorobenzaldehyde | 4-Chlorophenyl | 96 |

| 4-Nitrobenzaldehyde | 4-Nitrophenyl | 95 |

| Cinnamaldehyde | Styryl | 81 |

A plausible mechanism for this transformation involves the initial formation of a hydrazone from the reaction between the aldehyde and the exocyclic amino group of the 1,2-diaminoquinolinium salt, followed by cyclization and oxidation to form the stable aromatic triazole ring. researchgate.net

Imidazo[1,2-a]pyrimidines:

The synthesis of imidazo[1,2-a]pyrimidines is a significant area of heterocyclic chemistry due to the pharmacological importance of this scaffold. mdpi.comnih.gov However, the primary and most established synthetic routes, such as the Chichibabin reaction, typically involve the condensation of 2-aminopyrimidine (B69317) with α-haloketones. nih.gov Other modern approaches utilize gold nanoparticles to catalyze the reaction between aryl ketones and 2-aminopyrimidine under green conditions. mdpi.com

While this compound is not a direct precursor in these common synthetic pathways, its structural elements are found in more complex fused systems. The development of synthetic routes to quinoline-fused imidazopyrimidines represents a distinct synthetic challenge, typically approached through different strategies that build the quinoline (B57606) ring onto a pre-existing imidazopyrimidine core or vice-versa.

Fused Azepines:

The quinoline framework can be expanded to include seven-membered rings, leading to the formation of fused azepine derivatives. A noteworthy strategy involves an intramolecular 1,3-dipolar azide-alkyne cycloaddition. rsc.org This method allows for the efficient construction of novel quinoline-fused triazolo-azepine derivatives in high yields without the need for metal catalysts or additives. rsc.org The process is characterized by its high atom economy and provides a powerful tool for creating structurally diverse polycyclic compounds with potential pharmacological applications. rsc.org More general methods for synthesizing fused dihydroazepines often utilize rhodium(II)-catalyzed intramolecular cyclopropanation of α-imino carbenoids, followed by a 1-aza-Cope rearrangement. nih.gov

| Starting Material Type | Resulting Fused System | Key Transformation | Reference |

|---|---|---|---|

| Quinoline with tethered azide (B81097) and alkyne | Quinoline-fused triazolo-azepine | Intramolecular 1,3-dipolar cycloaddition | rsc.org |

| 1-Sulfonyl-1,2,3-triazole with tethered diene | Fused dihydroazepine | Rh(II)-catalyzed cyclopropanation/1-aza-Cope rearrangement | nih.gov |

Pyrrolo[2,1-a]isoquinolines:

The pyrrolo[2,1-a]isoquinoline (B1256269) scaffold is a core component of numerous bioactive natural products and medicinally important compounds. rsc.orgnih.gov It is important to note that this heterocyclic system is, by definition, an isoquinoline (B145761) derivative, not a quinoline derivative. Syntheses of this framework predominantly start from isoquinoline precursors. rsc.orgnih.govresearchgate.net Common methods include one-pot, three-component reactions involving isoquinoline, a 2-bromoacetophenone, and an acetylenic dipolarophile. nih.gov These reactions proceed via the formation of an isoquinolinium ylide which then undergoes a 1,3-dipolar cycloaddition with the alkyne. nih.govresearchgate.net

The this compound salt is an activated platform that provides pathways to a variety of functionalized quinoline derivatives. The transformation of the 1,2-diaminoquinolinium salt into a fused triazole ring (as seen in section 4.1.1) is itself a powerful functionalization strategy, converting a simple amine into a stable, aromatic heterocyclic system that can influence the molecule's biological activity and physical properties. arkat-usa.orggoogleapis.com

Furthermore, the quinoline nucleus is a privileged scaffold in medicinal chemistry, and methods to create substituted derivatives are of high value. nih.govresearchgate.net For example, Rh(III)-catalyzed cascade reactions have been developed to synthesize complex quinolines bearing trifluoromethyl and alkynyl substituents from N-aryl amidines and CF3-ynones. rsc.org These products can be further transformed into polycyclic systems like benzo[k]phenanthridines. rsc.org The development of multicomponent reactions to build polycyclic systems, such as pyrimido[4,5-b]quinoline-2,4-diones, highlights the utility of creating complex functionalized quinolines from simple starting materials. nih.gov The functional groups installed through these methods can serve as handles for subsequent synthetic manipulations, enabling the exploration of vast chemical space around the quinoline core.

Synthesis of Complex Polycyclic N-Heterocycles (e.g., Fused Azepines, Pyrrolo[2,1-a]isoquinolines)

Catalytic Applications of this compound Derivatives

Beyond their role as stoichiometric building blocks, derivatives of this compound are emerging as important players in the field of catalysis, particularly as ligands for transition metals and as participants in selective organic reactions.

Derivatives of this compound have been identified as effective ligands in transition metal catalysis, facilitating a range of organic transformations. Their coordination properties allow for the formation of catalytically active metal complexes used in reactions such as cross-coupling and oxidations. The design of sophisticated ligands is crucial in homogeneous catalysis, as they do more than just bind to the metal; they create a specific steric and electronic environment that dictates the outcome of the reaction. rsc.org The use of urea (B33335) and thiourea (B124793) derivatives as ligands, for example, has become a notable strategy in transition metal catalysis, demonstrating the value of incorporating hydrogen-bonding moieties into ligand design. nih.gov Similarly, the N-amino group and the quinolinium structure can engage in specific non-covalent interactions with substrates, influencing the enantioselectivity of catalytic processes. mdpi.com The positive charge of the quinolinium ring can also modulate the electronic properties of the metal center, enhancing its catalytic activity.

The inherent reactivity of this compound derivatives allows them to participate directly in catalytic cycles that control chemo- and regioselectivity. The formation of quinoline-fused triazolo-azepines via an intramolecular 1,3-dipolar cycloaddition is an example of a highly regioselective process that proceeds without a metal catalyst. rsc.org In this context, the molecule itself directs the formation of specific bonds at specific positions.

Exploration in C-H Activation Methodologies and Directed Functionalization

The functionalization of otherwise inert Carbon-Hydrogen (C-H) bonds is a central goal in modern synthetic chemistry, as it offers a more atom-economical route to complex molecules. This field heavily relies on directing groups, which position a metal catalyst in proximity to a specific C-H bond.

In the realm of quinoline derivatives, the 8-aminoquinoline (B160924) moiety has been extensively developed as a powerful bidentate directing group for a vast range of transition-metal-catalyzed C-H functionalization reactions. nih.govnih.govnih.gov However, the specific application of the This compound cation as a directing group for C-H activation is not prominently documented in the current scientific literature.

While direct evidence is scarce, research into analogous structures provides a conceptual framework. For instance, N-aminopyridinium salts, which are structurally similar to this compound, have been utilized as effective precursors for generating N-centered radicals under photoredox catalysis, enabling the direct C-H amination of arenes and heteroarenes. acs.org Furthermore, studies on 1-aminopyridinium ylides, which can be formed from the corresponding aminopyridinium salt, show they can act as monodentate directing groups for the palladium-catalyzed arylation and alkylation of sp³ C-H bonds, with an efficiency that can rival the well-established aminoquinoline directing group. acs.org These examples in related pyridinium (B92312) systems suggest the potential for the this compound scaffold to be developed for similar C-H functionalization methodologies, although this remains an underexplored area of research.

Directed Organic Transformations and Carbon-Carbon Bond Formation

The formation of carbon-carbon bonds is the cornerstone of organic synthesis, enabling the construction of molecular skeletons. Quinolinium salts, including this compound, have emerged as versatile reagents that can initiate or facilitate powerful C-C bond-forming reactions, such as cycloadditions and cascade sequences involving Mannich-type transformations.

Cycloaddition reactions are powerful tools for constructing cyclic compounds in a single step. N-Aminoquinolin-1-ium salts have been identified as effective 1,3-dipoles for [3+2] cycloaddition reactions, leading to the synthesis of fused heterocyclic systems like pyrazolo[1,5-a]quinolines. researchgate.netresearchgate.net